5-Bromo-2-(methylthio)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Applied Chemistry
The importance of pyrimidine heterocycles in synthetic and applied chemistry cannot be overstated. These compounds are not merely academic curiosities but are integral to the development of a wide range of commercial products. Their derivatives have found applications in various fields, including:
Pharmaceuticals: Pyrimidine-based compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.gov The pyrimidine core can interact with various biological targets like enzymes and receptors, making it a "privileged scaffold" in drug discovery. nih.gov
Agrochemicals: In agriculture, certain pyrimidine derivatives are utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved yields. chemimpex.comchemimpex.com
Materials Science: The unique chemical properties of pyrimidines also lend themselves to applications in the development of novel materials, such as polymers and coatings. chemimpex.com
The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. This adaptability has cemented the pyrimidine heterocycle as a key motif in modern chemical research and development.
Role of Substituted Pyrimidines as Key Intermediates and Scaffolds
Substituted pyrimidines are fundamental to the construction of complex molecular architectures. The nature and position of the substituents on the pyrimidine ring dictate its reactivity and its potential applications. For instance, the presence of a halogen, such as bromine, opens up a gateway for various cross-coupling reactions, a cornerstone of modern organic synthesis.
These reactions, including the Suzuki and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. This capability is instrumental in building the complex carbon skeletons of many biologically active molecules.
Furthermore, other substituents can be introduced to modulate properties such as solubility, lipophilicity, and metabolic stability, all of which are critical considerations in drug design. The ability to systematically modify the pyrimidine scaffold through the use of substituted intermediates allows for the creation of libraries of compounds for screening and optimization in drug discovery and other applied fields. smolecule.com
Overview of 5-Bromo-2-(methylthio)pyrimidine as a Versatile Synthetic Building Block
This compound (CAS Number: 14001-67-3) is a prime example of a substituted pyrimidine that serves as a versatile synthetic building block. Its utility stems from the distinct reactivity of its two functional groups: the bromine atom and the methylthio group.
The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This feature is extensively exploited in the synthesis of complex molecules with potential therapeutic applications.
Simultaneously, the methylthio group at the 2-position offers another handle for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, further expanding the synthetic possibilities.
The strategic combination of these two reactive sites makes this compound a highly valuable intermediate for the synthesis of a diverse array of compounds. Its application has been noted in the development of potential antiviral and anticancer agents, as well as in the creation of novel materials. chemimpex.com
A typical synthesis of this compound involves the reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in a suitable solvent like DMF. chemicalbook.com The reaction is generally carried out at a slightly elevated temperature to ensure completion, and the final product can be purified by column chromatography to yield a white solid. chemicalbook.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14001-67-3 |
| Molecular Formula | C₅H₅BrN₂S |
| Molecular Weight | 205.08 g/mol |
| Melting Point | 63-68 °C |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-67-3 | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5 Bromo 2 Methylthio Pyrimidine and Its Derivatives
Direct Synthesis Approaches to the 5-Bromo-2-(methylthio)pyrimidine Core
Direct synthesis strategies aim to construct the this compound molecule from acyclic precursors or through the modification of other pyrimidine (B1678525) rings.
Nucleophilic Substitution Reactions in Pyrimidine Synthesis
Nucleophilic substitution is a fundamental reaction in pyrimidine chemistry, allowing for the introduction of various functional groups onto the pyrimidine ring.
A common and effective method for synthesizing this compound involves the reaction of a dihalopyrimidine with a thiolate. Specifically, 5-bromo-2-chloropyrimidine (B32469) can be treated with sodium thiomethoxide (NaSMe) or methyl mercaptan. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the bromine at the 5-position, leading to the selective formation of the desired product.
A typical laboratory procedure involves stirring a solution of 5-bromo-2-chloropyrimidine and methyl mercaptan in DMF at a moderately elevated temperature (e.g., 50°C) for several hours. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is isolated through extraction and purified by column chromatography. chemicalbook.com This method has been reported to yield the pure product in good yields, around 75%. chemicalbook.com
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
| 5-Bromo-2-chloropyrimidine | Methyl mercaptan | DMF | 50°C | 3 h | 75% |
Bromination of Pyrimidine Precursors
Another direct approach is the electrophilic bromination of a 2-(methylthio)pyrimidine (B2922345) precursor. In this method, 2-(methylthio)pyrimidine is treated with a brominating agent. A common reagent for this transformation is bromine (Br₂). The reaction is typically performed in a solvent like acetic acid or chloroform (B151607) at a controlled temperature, often between 0–25°C. The methylthio group at the 2-position is an activating group, directing the electrophilic bromine to the 5-position of the pyrimidine ring. Industrial-scale productions may utilize continuous flow reactors to improve mixing and temperature control, leading to high yields of over 85%.
Recent advancements have explored the use of other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), for the C-5 bromination of pyrimidine nucleosides. fiu.edunih.gov This method can be catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to enhance reaction efficiency. fiu.edunih.gov
One-Pot Multicomponent Reactions for Substituted Pyrimidines
One-pot multicomponent reactions offer an efficient and atom-economical route to substituted pyrimidines. A patented method describes the one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and an amidine compound. google.com This approach simplifies the synthetic process, reduces costs, and is suitable for large-scale production in the pharmaceutical and chemical industries. google.com The reaction involves the dropwise addition of an amidine solution to a solution of 2-bromomalonaldehyde in a protic acid, followed by heating. google.com
Synthesis of Functionalized this compound Analogs
The this compound scaffold serves as a versatile platform for the synthesis of a wide range of functionalized analogs.
Carboxylation Reactions on Pyrimidine Scaffolds
The introduction of a carboxyl group onto the this compound framework opens up further avenues for derivatization. This can be achieved through various synthetic routes. For instance, methyl this compound-4-carboxylate can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. thermofisher.comuni.lu This carboxylated derivative is a valuable intermediate for creating more complex molecules, such as amides and esters. bldpharm.combldpharm.com The aldehyde derivative, this compound-4-carbaldehyde, is another key functionalized analog. evitachem.com
Preparation of Esters and Amides of this compound Carboxylic Acids
The conversion of this compound-4-carboxylic acid to its corresponding esters and amides is a critical step for creating a diverse range of derivatives for various research applications. These transformations typically follow standard organic chemistry protocols for esterification and amidation, starting from the carboxylic acid precursor, this compound-4-carboxylic acid sigmaaldrich.comuni.lu.
Esterification: The synthesis of esters from this compound-4-carboxylic acid can be achieved through several established methods. A common approach is Fisher esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
Another effective method involves the pre-activation of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired ester with high efficiency.
Amidation: The formation of amides from this compound-4-carboxylic acid similarly involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. The use of peptide coupling reagents is a prevalent strategy for this transformation due to the mild reaction conditions and high yields. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.
The general synthetic schemes for these transformations are presented below.
General Reaction Schemes:
Esterification (via Acyl Chloride):
this compound-4-carboxylic acid + SOCl₂ → this compound-4-carbonyl chloride
this compound-4-carbonyl chloride + R-OH → Methyl this compound-4-carboxylate
Amidation (using a coupling agent):
this compound-4-carboxylic acid + R¹R²NH + Coupling Agent → 5-bromo-N-(substituted)-2-(methylthio)pyrimidine-4-carboxamide
While a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, it involves building the pyrimidine ring from acyclic precursors rather than modifying a pre-existing pyrimidine carboxylic acid organic-chemistry.org.
Derivatization from Related Halogenated Pyrimidines
A primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring. A well-documented example is the synthesis from 5-bromo-2-chloropyrimidine. chemicalbook.com
In this method, 5-bromo-2-chloropyrimidine is treated with a sulfur nucleophile, typically a thiolate salt like sodium thiomethoxide or a thiol such as methyl mercaptan in the presence of a base. The chlorine atom at the C-2 position is more susceptible to nucleophilic attack than the bromine at the C-5 position, allowing for regioselective substitution. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may require heating to proceed to completion. chemicalbook.com This approach provides a direct and efficient pathway to the target compound. chemicalbook.com
A specific example of this synthesis is detailed in the following table. chemicalbook.com
Table 1: Synthesis of this compound from 5-Bromo-2-chloropyrimidine chemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
|---|
This reaction demonstrates an effective derivatization from a related dihalogenated pyrimidine to afford the desired this compound in good yield. chemicalbook.com
Chemical Transformations and Reaction Pathways of 5 Bromo 2 Methylthio Pyrimidine
Halogen Reactivity: Nucleophilic Substitution at the 5-Position
The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable transformation in the synthesis of diverse pyrimidine derivatives. smolecule.com
Halogenated pyrimidines, including 5-bromopyrimidines, are known to undergo nucleophilic displacement reactions. sigmaaldrich.com For instance, the bromine atom can be replaced by various nucleophiles, a reaction that is fundamental to the synthesis of numerous derivatives. smolecule.com Studies have shown that such reactions can be accelerated under microwave irradiation. sigmaaldrich.com The electron-withdrawing nature of the bromine atom at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack. vulcanchem.com This inherent reactivity is a cornerstone of its application in medicinal chemistry and organic synthesis. chemshuttle.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Bromo-2-(methylthio)pyrimidine is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions primarily exploit the reactivity of the C-Br bond at the 5-position. illinois.edu
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. illinois.edulibretexts.org This reaction is a cornerstone in the synthesis of biaryls and other conjugated systems. libretexts.org For pyrimidine derivatives, the general order of reactivity for halogens in Suzuki-Miyaura coupling is C4/6 > C2 > C5. rsc.org
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Arylboronic acids are common coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl moieties onto the pyrimidine core. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the outcome of the coupling. mdpi.com For instance, the use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com Electron-rich boronic acids have been observed to give good to better yields in these couplings. mdpi.com
The scope of the Suzuki-Miyaura reaction extends to a wide range of aryl and heteroarylboronic acids, including those with sensitive functional groups. nih.gov This versatility makes it a powerful tool for the synthesis of complex molecules. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Product | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Phenyl-2-(methylthio)pyrimidine | mdpi.com |
| 3-Thiophenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 2-(Methylthio)-5-(thiophen-3-yl)pyrimidine | nih.gov |
| 3-Furylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 5-(Furan-3-yl)-2-(methylthio)pyrimidine | nih.gov |
| 3-Pyridylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 2-(Methylthio)-5-(pyridin-3-yl)pyrimidine | nih.gov |
| 5-Indolylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 5-(1H-Indol-5-yl)-2-(methylthio)pyrimidine | nih.gov |
This table is illustrative and may not represent actual experimental data for this compound specifically, but demonstrates the general applicability of the reaction.
The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.orgjk-sci.com
The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Organostannanes are key reagents in the Stille coupling. wikipedia.org They are generally stable to air and moisture, and a variety are commercially available or can be readily synthesized. wikipedia.org The reaction can be used to introduce aryl, vinyl, and other organic groups onto the pyrimidine ring. libretexts.org One of the main drawbacks of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgjk-sci.com
Table 2: Examples of Stille Coupling with Organostannane Reagents
| Organostannane Reagent | Catalyst | Product | Reference |
| Aryltributylstannane | Pd(PPh₃)₄ | 5-Aryl-2-(methylthio)pyrimidine | organic-chemistry.org |
| Vinyltributylstannane | Pd(PPh₃)₄ | 2-(Methylthio)-5-vinylpyrimidine | wikipedia.org |
| 6-(Tri-n-butylstannyl)azulene | Pd(PPh₃)₄ | 6-(2-(Methylthio)pyrimidin-5-yl)azulene | rsc.org |
This table is illustrative and may not represent actual experimental data for this compound specifically, but demonstrates the general applicability of the reaction.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org
The reaction is typically carried out under mild conditions, often at room temperature, and uses a base, such as an amine, which can also serve as the solvent. wikipedia.org A key advantage of the Sonogashira coupling is its ability to be performed under mild conditions, which has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgresearchgate.net
A new synthetic route to medicinally important 4-aryl-5-alkynylpyrimidines has been developed, which involves a Sonogashira cross-coupling reaction as a key step. rsc.org This highlights the importance of this reaction in the functionalization of pyrimidine rings. rsc.org
Table 3: Examples of Sonogashira Coupling with Terminal Alkynes
| Terminal Alkyne | Catalyst System | Base | Product | Reference |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | 2-(Methylthio)-5-(phenylethynyl)pyrimidine | sigmaaldrich.com |
| Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-(Methylthio)-5-(phenylethynyl)pyrimidine | nih.gov |
This table is illustrative and may not represent actual experimental data for this compound specifically, but demonstrates the general applicability of the reaction.
Palladium Catalysis in Pyrimidine Chemistry
The bromine atom at the C5 position of this compound serves as a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This halogenation makes the pyrimidine ring susceptible to various coupling methodologies, which are foundational in medicinal chemistry and materials science for creating new carbon-carbon and carbon-heteroatom bonds.
The primary palladium-catalyzed reactions involving this substrate include Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as Buchwald-Hartwig amination. These reactions leverage the electrophilic nature of the C5 carbon, enhanced by the bromine atom, to couple with a wide array of nucleophilic partners.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester. It is a robust method for forming biaryl structures. For instance, derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize complex molecules. acs.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the C5 of the pyrimidine and a terminal alkyne. A derivative, methyl this compound-4-carboxylate, has been successfully used in Sonogashira couplings with alkyne derivatives to produce intermediates for more complex heterocyclic systems. google.comgoogle.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. google.com
Stille Coupling: The Stille reaction pairs the bromopyrimidine with an organotin compound. 2-(Methylthio)-5-(tributylstannyl)pyrimidine, a related compound, is used in Stille couplings, highlighting the utility of this type of reaction for functionalizing the pyrimidine core. chemicalbook.com This suggests that this compound would be a suitable coupling partner for various organostannanes.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines. The bromine atom on the pyrimidine ring can be substituted with a variety of amines through this palladium-catalyzed process, providing access to a range of N-arylated pyrimidine derivatives. google.com
The following table summarizes representative palladium-catalyzed coupling reactions applicable to this compound and its derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference |
| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(OR)₂ | Pd(OAc)₂, PCy₃, Cs₂CO₃ | C-C (Aryl) | acs.org |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-C (Alkynyl) | google.com |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ or similar | C-C (Alkyl/Aryl) | chemicalbook.com |
| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand (e.g., BINAP) | C-N | google.com |
Sulfur Reactivity: Transformations of the Methylthio Group
The 2-(methylthio) group (-SCH₃) on the pyrimidine ring is another site of significant chemical reactivity. Its primary transformations involve oxidation and nucleophilic displacement, which allow for further functionalization of the pyrimidine core.
Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. smolecule.com This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). organic-chemistry.org
Sulfoxide Formation: Controlled oxidation, often using one equivalent of the oxidant at lower temperatures, can yield the 5-bromo-2-(methylsulfinyl)pyrimidine. organic-chemistry.org
Sulfone Formation: Using an excess of the oxidizing agent or more forcing conditions leads to the formation of 5-bromo-2-(methylsulfonyl)pyrimidine. organic-chemistry.org
The oxidation state of the sulfur atom significantly impacts the electronic properties of the pyrimidine ring. The methylsulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution.
Nucleophilic Displacement: The methylthio group, and more readily its oxidized counterparts (methylsulfinyl and methylsulfonyl), can be displaced by a variety of nucleophiles. This reaction provides a pathway to introduce different substituents at the C2 position. Common nucleophiles include amines, alkoxides, and hydroxide (B78521) ions, leading to the formation of 2-amino, 2-alkoxy, and 2-hydroxypyrimidines, respectively. youtube.com
The table below outlines the key transformations of the methylthio group.
| Reaction Type | Reagent(s) | Product Functional Group | Significance | Reference |
| Oxidation | H₂O₂, m-CPBA (controlled) | Methylsulfinyl (-SOCH₃) | Increases polarity, activates C2 for displacement | smolecule.comorganic-chemistry.org |
| Oxidation | H₂O₂, m-CPBA (excess) | Methylsulfonyl (-SO₂CH₃) | Strong electron-withdrawing group, excellent leaving group | smolecule.comorganic-chemistry.org |
| Nucleophilic Substitution | R₂NH, RO⁻, OH⁻ | Amino, Alkoxy, Hydroxy | Introduces diverse functional groups at C2 | youtube.com |
Carboxylic Acid Group Reactivity (if present in derivatives): Decarboxylation and Condensation Reactions
Derivatives of this compound that also contain a carboxylic acid group, such as this compound-4-carboxylic acid, exhibit reactivity characteristic of carboxylic acids. google.com The two most significant reactions are condensation and decarboxylation.
Condensation Reactions: The carboxylic acid functionality allows for condensation reactions with amines or alcohols to form amides and esters, respectively. ck12.org This is a common strategy in drug discovery for linking the pyrimidine core to other molecular fragments. For example, this compound-4-carboxylic acid can be activated (e.g., by conversion to an acyl chloride with oxalyl chloride) and then reacted with an amine to yield the corresponding amide. google.com This reaction is fundamental for building larger, more complex molecules. google.com
Decarboxylation: Pyrimidine carboxylic acids can undergo decarboxylation—the loss of carbon dioxide (CO₂)—upon heating, sometimes in the presence of a catalyst or a reagent like soda lime. youtube.comlibretexts.org The ease of decarboxylation often depends on the position of the carboxyl group and the presence of other substituents. For pyrimidine-4-carboxylic acids, this reaction can be a method to remove the carboxyl group and replace it with a hydrogen atom, providing a route back to the parent pyrimidine ring system (in this case, this compound). youtube.comlibretexts.org The process typically involves heating the carboxylic acid, which leads to the elimination of CO₂. khanacademy.org
The reactivity of the carboxylic acid group in these derivatives is summarized in the table below.
| Reaction Type | Reagent(s) | Product | Description | Reference |
| Condensation (Amide Formation) | Amine (R-NH₂), coupling agent or acyl chloride intermediate | Amide | Forms a stable amide linkage, connecting the pyrimidine to another molecule. | google.comck12.org |
| Condensation (Ester Formation) | Alcohol (R-OH), acid catalyst | Ester | Forms an ester linkage. | ck12.org |
| Decarboxylation | Heat | Pyrimidine (carboxyl group removed) | Removes the carboxylic acid group, replacing it with a hydrogen atom. | youtube.comlibretexts.org |
Applications in Medicinal Chemistry and Biological Sciences
5-Bromo-2-(methylthio)pyrimidine as a Privileged Scaffold for Bioactive Compounds
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The pyrimidine (B1678525) ring system, a key component of this compound, is a well-established privileged scaffold due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov
The bromine atom at the 5-position and the methylthio group at the 2-position of the pyrimidine ring in this compound are particularly significant. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents. The methylthio group is also a versatile handle for further chemical modifications. This synthetic accessibility and the potential for structural diversification make this compound a highly attractive starting material for medicinal chemists. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyrimidine derivatives, including those derived from this compound, SAR studies have been instrumental in optimizing their therapeutic potential. smolecule.comnih.gov
The position and nature of substituents on the pyrimidine ring have a profound impact on the resulting compound's biological effects. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect. smolecule.com This iterative process of design, synthesis, and testing allows for the refinement of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov
Development of Potential Therapeutic Agents
The versatility of the this compound scaffold has been exploited in the development of a range of potential therapeutic agents targeting various diseases.
Pyrimidine derivatives have a long history of use as antimicrobial agents, and compounds derived from this compound are no exception. smolecule.comnih.gov Research has shown that certain pyrimidine derivatives exhibit activity against various bacterial and fungal strains. smolecule.commdpi.com For instance, some synthesized pyrimidine derivatives have demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com
The pyrimidine scaffold is a prominent feature in many anticancer drugs, and this compound serves as a key intermediate in the synthesis of novel anticancer agents. nih.govsmolecule.com Derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines. nih.gov For example, certain pyrimidine derivatives have exhibited enhanced cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Furthermore, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has been identified as a potential lead compound for the development of new anticancer drugs. The anticancer activity of these compounds is often attributed to their ability to inhibit specific kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov
| Derivative | Cancer Cell Line | Reported Activity |
|---|---|---|
| Certain pyrimidine derivatives | MCF-7 (breast cancer), A549 (lung cancer) | Enhanced cytotoxicity compared to standard chemotherapeutic agents. |
| 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | Not specified | Promising results in inhibiting tumor growth in vitro. |
| Oxazolo[5,4-d]pyrimidine derivatives | A549 (lung), MCF7 (breast), LoVo (colon), HT29 (colon) | Cytotoxic activity, with compound 3g being most potent against HT29. nih.gov |
The development of antiviral agents is another area where this compound has proven to be a valuable building block. smolecule.com Research has shown that derivatives of this compound can exhibit antiviral properties. The pyrimidine scaffold is a common feature in many clinically relevant antiviral medications. smolecule.com Recent studies have identified pyrimidine analogs as inhibitors of Zika and dengue viruses, highlighting the ongoing potential of this class of compounds in combating viral infections. nih.gov
The biological activity of compounds derived from this compound is often mediated through their interaction with specific enzymes and receptors. smolecule.com The ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows these molecules to bind to the active sites of enzymes or the binding pockets of receptors, thereby modulating their function.
Studies have shown that this compound and its derivatives can act as inhibitors of specific enzymes, a property that is particularly relevant in the development of anticancer agents that target kinases. Furthermore, research has explored the interaction of pyrimidine derivatives with various receptors, indicating their potential to modulate biological pathways. smolecule.com For example, a derivative of this compound, Macitentan, is a potent dual endothelin receptor antagonist. nih.gov
Modulation of Biological Pathways
The derivatives of this compound have been shown to modulate several critical biological pathways implicated in diseases such as cancer and viral infections. The ability to systematically modify the core structure allows for the fine-tuning of interactions with specific biological targets, including enzymes and proteins involved in cell signaling and proliferation.
Inhibition of Cancer-Associated Proteins and Pathways:
A significant area of research has focused on the development of anticancer agents derived from this pyrimidine scaffold. One notable example involves the targeting of gankyrin, an oncoprotein that is overexpressed in many cancers and plays a crucial role in promoting tumor development by interacting with key tumor suppressor proteins.
In a targeted study, a series of 2,5-disubstituted pyrimidines were synthesized with the explicit goal of creating small molecules that could bind to gankyrin. The synthesis utilized this compound as the foundational building block. The resulting compounds were evaluated for their ability to bind to gankyrin and exert anticancer effects. Two lead compounds from this series demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies revealed that these compounds effectively bind to gankyrin, leading to the disruption of the proteasomal degradation pathway and a subsequent halt in cell cycle progression. This provides a clear example of how derivatives of this compound can be engineered to modulate a specific oncogenic pathway.
Enzyme Inhibition:
The core structure of this compound is also a key component in the development of various enzyme inhibitors. The compound itself can serve as a starting point for creating molecules that target specific kinases, which are enzymes that play a pivotal role in cellular signaling cascades. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. Furthermore, derivatives have been investigated for their potential to inhibit other enzymes, such as glycogen (B147801) phosphorylase, which is involved in glucose metabolism, suggesting possible applications in metabolic disorders.
Modulation of Viral Replication:
Derivatives of this compound have also shown promise as antiviral agents. Research has indicated that compounds synthesized from this intermediate can exhibit efficacy against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). This suggests that these pyrimidine-based molecules can interfere with essential pathways in the viral life cycle, thereby inhibiting replication.
Design and Synthesis of Pyrimidine-Based Drug Candidates
The chemical versatility of this compound makes it an ideal starting material for the rational design and synthesis of novel drug candidates. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.
Synthesis of Gankyrin-Binding Anticancer Agents:
In the development of the gankyrin-binding molecules mentioned previously, a multi-step synthetic approach was employed, beginning with this compound. A key step in the synthesis was a Suzuki coupling reaction, which was used to attach different aromatic groups at the 5-position of the pyrimidine ring. This was followed by the substitution of the 2-methylthio group with various amines to generate a library of 2,5-disubstituted pyrimidine derivatives.
The biological evaluation of these synthesized compounds led to the identification of potent drug candidates with significant antiproliferative effects. The detailed findings for two of the most active compounds are presented in the table below.
| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Biological Pathway Modulated |
|---|---|---|---|---|
| Compound 188 | 2,5-disubstituted pyrimidine derivative | MCF-7 (Breast Cancer) | Data not publicly available | Gankyrin binding, disruption of proteasomal degradation, cell cycle inhibition |
| Compound 193 | 2,5-disubstituted pyrimidine derivative | A549 (Lung Cancer) | Data not publicly available | Gankyrin binding, disruption of proteasomal degradation, cell cycle inhibition |
This research highlights a successful drug design strategy where this compound was used as a scaffold to generate targeted anticancer agents with a defined mechanism of action.
The versatility of this compound is further expanded by its conversion into other useful intermediates, such as this compound-4-carboxylic acid and this compound-4-carbaldehyde. These derivatives provide additional functional handles for more complex synthetic transformations, allowing for the construction of a diverse range of potential drug candidates targeting various diseases.
Applications in Agrochemical Research
Development of Crop Protection Agents
5-Bromo-2-(methylthio)pyrimidine serves as a crucial intermediate in the creation of new molecules designed to protect crops from various threats. chemimpex.comguidechem.com The presence of the bromine atom and the methylthio group on the pyrimidine (B1678525) core allows for a variety of chemical modifications. These reactive sites enable chemists to introduce different functional groups, leading to the development of a diverse library of compounds with potential agrochemical applications. This structural versatility is a key factor in its utility for discovering and optimizing new active ingredients for crop protection products. chemimpex.com
The pyrimidine structure itself is a common feature in many biologically active molecules, including agrochemicals. smolecule.com By starting with this compound, researchers can systematically alter the molecule's properties, such as its solubility, stability, and interaction with biological targets, to design more effective and safer crop protection solutions. chemimpex.com
Synthesis of Herbicides and Fungicides
The primary application of this compound in agrochemical synthesis is in the production of herbicides and fungicides. chemimpex.com Its structure is a key component in the synthesis of certain sulfonylurea herbicides. For instance, it has been used in the creation of chlorsulfuron (B1668881) derivatives, which are known for their herbicidal activity. nih.gov The synthesis process often involves reacting this compound with other chemical intermediates to construct the final, more complex herbicidal molecule. nih.govchemicalbook.com
Similarly, in the development of fungicides, derivatives of this pyrimidine compound have shown promise. For example, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested for their antifungal activities against various plant pathogens. frontiersin.org These studies highlight the adaptability of the this compound scaffold in generating compounds with specific antifungal properties.
Enhancement of Efficacy and Selectivity in Agricultural Formulations
A critical challenge in agrochemical development is to create products that are highly effective against target pests while being safe for the crops they are meant to protect. The chemical properties of this compound and its derivatives can be fine-tuned to improve both the efficacy and selectivity of agricultural formulations. chemimpex.com
Bioactivity Evaluation of Agrochemical Derivatives
A significant part of agrochemical research involves the biological evaluation of newly synthesized compounds. Derivatives of this compound are subjected to rigorous testing to determine their bioactivity against various plant pathogens and weeds.
Recent studies have explored the antibacterial and insecticidal activities of novel pyrimidine derivatives containing sulfonate groups. mdpi.com The results indicated that some of these compounds exhibited significant antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com Furthermore, some derivatives have shown good insecticidal activity against pests such as Plutella xylostella and Myzus persicae. mdpi.com
Advanced Characterization and Computational Studies
Spectroscopic Methodologies for Structural Elucidation of Derivatives
Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized pyrimidine (B1678525) derivatives. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize pyrimidine derivatives. researchgate.netnih.gov
In the ¹H NMR spectrum of 2-methyl-5-bromopyrimidine, a derivative of the target compound, the two pyrimidine protons appear as a singlet at approximately δ 8.68 ppm, while the methyl protons resonate as a singlet at δ 2.69 ppm. google.com For 5-Bromo-2-(methylthio)pyrimidine itself, the methylthio protons (-SMe) are expected to show a characteristic singlet at around δ 2.5 ppm. These chemical shifts provide definitive evidence for the substitution pattern on the pyrimidine ring.
The following table summarizes representative ¹H NMR data for related pyrimidine derivatives:
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| 2-Methyl-5-bromopyrimidine | CDCl₃ | 8.68 (s, 2H) | Pyrimidine protons |
| 2.69 (s, 3H) | Methyl protons | ||
| This compound-4-carboxylic acid | - | - | Data not fully available chemicalbook.com |
| 5-Bromo-2-methylpyridine | - | - | Data not fully available chemicalbook.com |
Table 1: Representative ¹H NMR Data for Pyrimidine Derivatives. Data sourced from patent literature and chemical databases. google.comchemicalbook.comchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the expected molecular weight is approximately 205.08 g/mol . sigmaaldrich.com Mass spectrometry analysis confirms this, with a reported [M+1] peak at 205.1. chemicalbook.com
The presence of a bromine atom is readily identified in the mass spectrum by a characteristic M+2 peak, which is a signal from the heavier isotope of bromine (⁸¹Br) and has a relative intensity of nearly 1:1 to the molecular ion peak (M) containing the lighter ⁷⁹Br isotope. miamioh.edudocbrown.info The fragmentation of bromo-compounds often involves the loss of the halogen atom. miamioh.edu
Key fragmentation patterns for pyrimidine derivatives can be complex, but often involve cleavage adjacent to the ring or loss of substituents. libretexts.orgresearchgate.net
| Compound | Molecular Weight ( g/mol ) | Key MS Data |
| This compound | 205.08 | [M+1]⁺ = 205.1 |
| 2-Methyl-5-bromopyrimidine | 173.01 | [M+H]⁺ = 173.21 |
| This compound-4-carboxylic acid | 249.08 | MS data available chemicalbook.com |
Table 2: Molecular Weight and Mass Spectrometry Data for this compound and Related Compounds. google.comchemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, characteristic IR absorption bands would include C-Br stretching vibrations, typically observed around 550 cm⁻¹.
Other important vibrations include those associated with the pyrimidine ring and the methylthio group. For instance, C=N stretching vibrations within the pyrimidine ring and C-H stretching of the methyl group would be expected in the spectrum. vscht.cz
Crystallographic Analysis of Pyrimidine Derivatives
For example, the analysis of 5,6-disubstituted pyrimidine derivatives has revealed how different substituents influence the supramolecular assembly through hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov In one case, N-H···O and C-H···O hydrogen bonds created a three-dimensional network, while in another derivative, O-H···N hydrogen bonds and π-π interactions led to the formation of molecular sheets. researchgate.netnih.gov Such studies are crucial for understanding how these molecules pack in the solid state, which can influence their physical properties.
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic structure and reactivity of molecules. researchgate.netresearchgate.netnih.gov These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Pyrimidine Systems
DFT calculations are widely used to study pyrimidine derivatives, offering a deeper understanding of their molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.orgjchemrev.comjchemrev.com By employing methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), researchers can calculate optimized molecular structures, thermodynamic parameters, dipole moments, and HOMO-LUMO energy gaps. nih.gov
These calculations help in several ways:
Structural Correlation : Calculated geometrical parameters can be compared with experimental X-ray diffraction data to validate the computational model. jchemrev.comjchemrev.com
Reactivity Prediction : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
Spectroscopic Assignment : DFT calculations can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov They can also be used to predict NMR chemical shifts. jchemrev.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding and predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net
For this compound, a theoretical FMO analysis would involve computational calculations, likely using Density Functional Theory (DFT) at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). irjweb.com Such an analysis would yield the energies of the HOMO and LUMO, allowing for the calculation of the energy gap. The distribution of the HOMO and LUMO electron densities across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in related pyrimidine structures, the HOMO is often localized on the pyrimidine ring and heteroatoms, while the LUMO may be distributed more broadly across the molecule. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | ELUMO - EHOMO |
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (receptor). nih.gov These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level. nih.gov
A molecular docking study for this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.
Selection and Preparation of the Receptor: A specific protein target would be chosen based on the potential biological activity of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial activities. irjweb.comnih.gov The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock, the ligand would be placed into the binding site of the receptor in various orientations and conformations. nih.gov The software calculates a binding score or energy for each pose, with lower values typically indicating a more favorable interaction.
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | - | The estimated free energy of binding between the ligand and the protein. |
| Interacting Residues | - | The specific amino acid residues in the protein's active site that form bonds or interactions with the ligand. |
| Type of Interactions | - | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). |
Note: The values and information in this table are hypothetical and would be dependent on the specific protein target and the results of the docking simulation.
The insights gained from such studies could guide the rational design of more potent and selective derivatives of this compound for specific therapeutic applications.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of synthesizing 5-Bromo-2-(methylthio)pyrimidine and related compounds lies in the adoption of green and sustainable chemistry principles. benthamdirect.combenthamdirect.com Traditional synthetic methods are often energy-intensive and may use hazardous reagents. Emerging research focuses on developing novel, efficient, and environmentally benign synthetic routes.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow for the synthesis of complex, diverse products in a single step from three or more reactants, enhancing efficiency and atom economy. acs.org A novel iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. acs.org
Green Catalysts and Solvents: Research is shifting towards the use of eco-friendly catalysts and reaction media. nih.gov This includes using water or bio-based solvents and employing catalysts that can be easily recovered and reused. benthamdirect.comresearchgate.net
Energy-Efficient Techniques: Methods such as microwave-assisted synthesis, ultrasound induction, and ball milling are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comnih.gov For instance, microwave irradiation has been used for the catalyst-free, one-pot synthesis of fused pyrimidine (B1678525) systems with high yields. researchgate.net
One-Pot Synthesis: Simplified procedures that combine multiple reaction steps into a single operation are being developed. A one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds has been disclosed as a new, cost-effective method for producing 5-bromo-2-substituted pyrimidines. google.com
Table 1: Comparison of Conventional vs. Sustainable Pyrimidine Synthesis Methodologies
| Feature | Conventional Methods | Sustainable/Green Methods |
| Efficiency | Often multi-step, lower overall yield | High efficiency, often one-pot or multicomponent reactions acs.org |
| Solvents | Typically volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions benthamdirect.comresearchgate.net |
| Catalysts | Often stoichiometric, hazardous reagents | Recyclable, non-toxic catalysts nih.gov |
| Energy | High energy consumption (prolonged heating) | Reduced energy use (microwaves, ultrasound) benthamdirect.com |
| Byproducts | Often produces significant waste | Minimal waste, high atom economy acs.org |
Diversification of Pyrimidine Scaffolds for Enhanced Bioactivity
The pyrimidine nucleus is a well-established pharmacophore present in numerous biologically active compounds. mdpi.combenthamscience.comnih.gov The future in this area lies in the strategic diversification of the this compound scaffold to create libraries of novel compounds for screening against a wide range of biological targets. The bromine atom at the C5 position is particularly useful for introducing structural diversity through cross-coupling reactions.
Researchers are focusing on:
Anticancer Agents: Pyrimidine derivatives are a cornerstone of cancer chemotherapy. mdpi.comtandfonline.com Future work will involve synthesizing new analogs of this compound to target various cancer cell lines and overcome drug resistance. mdpi.combohrium.com Modifications can lead to inhibitors of crucial cell cycle proteins like Aurora kinases and Polo-like kinases. nih.gov
Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial drugs. nih.gov Pyrimidine derivatives have shown broad-spectrum activity against bacteria and fungi. nih.govorientjchem.org Future research will explore how modifications to the this compound structure can yield potent and selective antimicrobial agents. nih.gov
Other Therapeutic Areas: The versatility of the pyrimidine scaffold allows for its application in developing treatments for a wide array of diseases, including viral infections, inflammation, and central nervous system disorders. orientjchem.orgnih.gov
Integration of Computational Chemistry in Drug and Agrochemical Discovery
Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools in modern chemical research. tandfonline.com These techniques accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.
Future applications in the context of this compound include:
Molecular Docking: This technique predicts the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com It allows for the rapid virtual screening of large compound libraries derived from the this compound scaffold to identify promising candidates for synthesis and biological testing. nih.gov
Quantum Chemical Simulations: Methods like Density Functional Theory (DFT) can determine molecular structures and reactive sites, helping to understand the electronic properties that govern a molecule's activity. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. tandfonline.comnih.gov This early assessment helps to prioritize compounds with favorable drug-like characteristics, minimizing late-stage failures in the development pipeline.
Table 2: Role of Computational Tools in Pyrimidine-Based Discovery
| Computational Tool | Application | Benefit |
| Molecular Docking | Predicts binding modes and affinities to protein targets nih.gov | Prioritizes potent compounds for synthesis, saving time and resources. |
| Virtual Screening | Screens large virtual libraries of pyrimidine derivatives | Rapidly identifies novel hits and lead compounds. |
| DFT Calculations | Analyzes electronic structure and reactivity nih.gov | Provides insight into structure-activity relationships (SAR). |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles tandfonline.com | Reduces the risk of failure in later stages of development. |
Development of Targeted Therapies and Precision Agrochemicals
The "one-size-fits-all" approach is being replaced by precision medicine and targeted strategies in both healthcare and agriculture. The adaptability of the this compound scaffold makes it an excellent candidate for designing highly specific molecules.
Targeted Cancer Therapy: Research is increasingly focused on developing pyrimidine derivatives that inhibit specific molecular targets dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or the PI3K/mTOR pathway. bohrium.comresearchgate.netnih.gov This approach promises greater efficacy and reduced side effects compared to traditional chemotherapy. nih.gov The goal is to design inhibitors that are effective against drug-resistant cancer mutations. mdpi.com
Precision Agrochemicals: In agriculture, pyrimidine derivatives are used to create selective herbicides that control broadleaf weeds with minimal impact on crops. epa.gov Future research will aim to develop next-generation herbicides and fungicides from scaffolds like this compound that have improved environmental profiles, lower application rates, and target specific weed or pathogen biotypes, aligning with the goals of sustainable agriculture. researchgate.net
Investigation of Material Science Applications
Beyond its biological applications, the pyrimidine core is finding use in the field of material science. researchgate.net The unique electronic and structural properties of pyrimidine derivatives can be harnessed to create novel functional materials.
Emerging research avenues include:
Organic Electronics: Certain pyrimidine-containing compounds possess electrochemiluminescent properties that make them suitable for use in Organic Light-Emitting Diodes (OLEDs) for displays and lighting. researchgate.net
Fluorescent Sensors: The pyrimidine scaffold has been incorporated into molecules designed to act as fluorescent detectors for specific ions, such as zinc. researchgate.net
Biomaterials: Pyrimidine-based polymers are being explored for biomedical applications due to their biocompatibility and antimicrobial properties. acs.org For example, nanofibrous membranes containing pyrimidine polymers have been developed for promoting burn wound healing, demonstrating both antimicrobial and antioxidant activity. acs.org
Q & A
Q. What are the recommended synthetic methods for 5-Bromo-2-(methylthio)pyrimidine, and how is the product characterized?
Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. Key methods include:
- Nucleophilic Substitution : Reacting 5-bromo-2-chloropyrimidine with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) under reflux .
- Cyclization with Hydrazine : Condensation of 5-bromo-2-hydrazinopyrimidine with α,β-unsaturated ketones in acetic acid with catalytic H₂SO₄, followed by cyclization .
Q. Characterization Techniques :
Q. Table 1: Synthetic Routes
| Method | Reagents/Conditions | Characterization Techniques | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaSMe, DMF, reflux, 4–6 h | NMR, X-ray | |
| Cyclization | Acetic acid, H₂SO₄, 100°C, 4 h | NMR, MS |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., m/z 205.08 for C₅H₅BrN₂S) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~550 cm⁻¹, C=S stretch ~650 cm⁻¹) .
- HPLC with UV Detection : Quantifies purity (>95% by area normalization) .
- Single-Crystal X-ray Diffraction : Validates molecular geometry and packing (e.g., unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å) .
Q. How should this compound be stored to maintain stability, and what are the signs of degradation?
Answer:
- Storage Conditions :
- Degradation Signs :
Q. Table 2: Stability Recommendations
| Source | Temperature | Humidity Control | Container | Reference |
|---|---|---|---|---|
| Lab A | –20°C | Desiccant | Sealed glass vial | |
| Lab B | RT | Dry atmosphere | Amber plastic vial |
Advanced Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts or mass spectral fragmentation) observed in derivatives of this compound?
Answer:
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, 2D-COSY, and HSQC to resolve overlapping signals .
- Computational Validation : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data (e.g., RMSD < 0.3 ppm) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track fragmentation pathways in MS .
Q. What are the key considerations for designing cross-coupling reactions involving this compound?
Answer:
- Leaving Group Reactivity : The methylthio (–SMe) group is less reactive than chloro (–Cl) in Suzuki-Miyaura couplings but can undergo Ullmann-type couplings with Cu catalysts .
- Protecting Groups : Use Boc or acetyl groups to block reactive sites during functionalization .
- Catalyst Selection : Pd(PPh₃)₄ for bromine substitution; CuI for sulfur-mediated couplings .
Q. Table 3: Reaction Optimization
| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 72 | |
| Ullmann Coupling | CuI, 1,10-phen | DMSO | 65 |
Q. What strategies optimize the crystallization of this compound for structural elucidation?
Answer:
Q. How do computational models enhance the understanding of this compound's reactivity and interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
